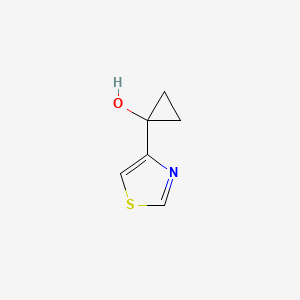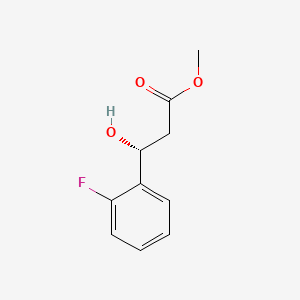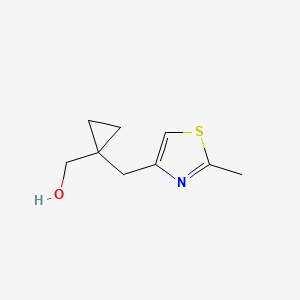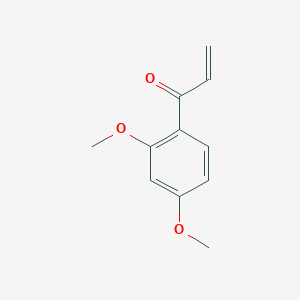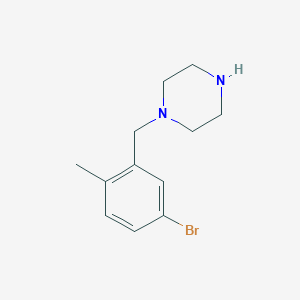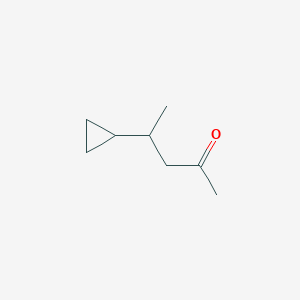![molecular formula C11H12O2S B15319851 (E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a multicomponent reaction involving 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, and furfural or salicylic aldehyde in 1,4-dioxane.
Introduction of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid moiety can be introduced through a reaction involving the benzothiophene core and appropriate reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced benzothiophene derivatives.
Applications De Recherche Scientifique
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound’s structure allows it to bind to these enzymes and disrupt their activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene: A closely related compound with similar structural features.
Tetrahydro-1-benzothieno[2,3-d]pyrimidine: Another derivative with potential anticancer activity.
Uniqueness
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid is unique due to its specific structural features that allow it to interact with a variety of molecular targets
Propriétés
Formule moléculaire |
C11H12O2S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
(E)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h5-7H,1-4H2,(H,12,13)/b6-5+ |
Clé InChI |
YNUHARQVSMGMJZ-AATRIKPKSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=CS2)/C=C/C(=O)O |
SMILES canonique |
C1CCC2=C(C1)C(=CS2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


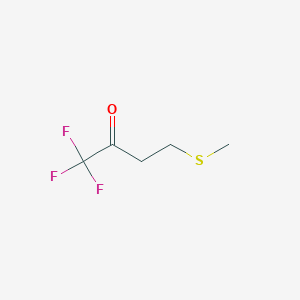
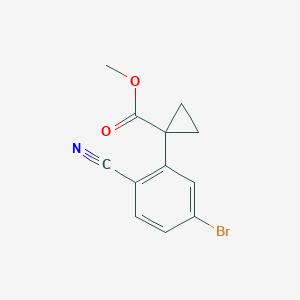
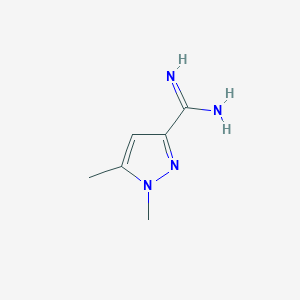
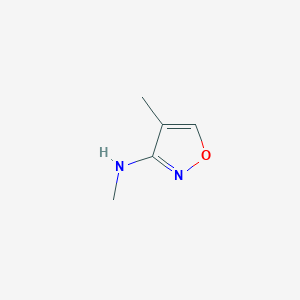
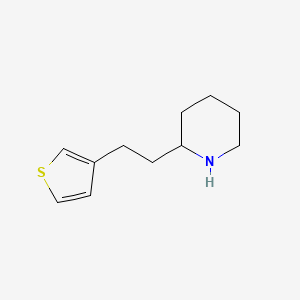
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
